molecular formula C7H18Cl2N2 B1522248 (2-Methylcyclohexyl)hydrazine dihydrochloride CAS No. 1210687-85-6

(2-Methylcyclohexyl)hydrazine dihydrochloride

Cat. No.: B1522248
CAS No.: 1210687-85-6
M. Wt: 201.13 g/mol
InChI Key: FNYMIITZNKSBIF-UHFFFAOYSA-N
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Description

(2-Methylcyclohexyl)hydrazine dihydrochloride is an organic compound with the molecular weight of 201.14 . It is a powder at room temperature . The IUPAC name for this compound is 1-(2-methylcyclohexyl)hydrazine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-6-4-2-3-5-7(6)9-8;;/h6-7,9H,2-5,8H2,1H3;2*1H . The molecular formula is C7H18Cl2N2 .

Scientific Research Applications

Environmental and Biological Monitoring

A study by Zhu et al. (2019) discusses the development of a ratiometric fluorescent probe for detecting hydrazine in environmental and biological samples. This probe utilizes an intramolecular charge transfer (ICT) mechanism for sensing hydrazine, offering low cytotoxicity, high sensitivity, and the ability to perform fluorescence imaging in live cells and organisms (Zhu et al., 2019).

Synthesis and Evaluation of Compounds

Research by Ismail et al. (2016) on tropane-based compounds synthesized through the reaction of hydrazines showcases their potential in antiproliferative applications against tumor cell lines. The study emphasizes the synthesis process and the evaluation of antitumor properties, indicating a significant direction in pharmaceutical research (Ismail et al., 2016).

Molecular Inhibition Studies

Chimenti et al. (2010) focused on synthesizing hydrazine derivatives to selectively inhibit human monoamine oxidase B (MAO-B), a target for treating neurological disorders. This research underlines the importance of chemical modifications in enhancing the selectivity and efficacy of inhibitors (Chimenti et al., 2010).

Antibacterial Applications

Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. This study illustrates the potential of hydrazine derivatives in developing new antimicrobial agents (Azab et al., 2013).

Future Directions

(2-Methylcyclohexyl)hydrazine dihydrochloride is a useful research chemical . It is part of numerous organic compounds composing life science products . This suggests that it may have potential applications in various fields including life science, material science, chemical synthesis, chromatography, and analytical research .

Properties

IUPAC Name

(2-methylcyclohexyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-2-3-5-7(6)9-8;;/h6-7,9H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYMIITZNKSBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methylcyclohexyl)hydrazine dihydrochloride
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Reactant of Route 5
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Reactant of Route 6
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